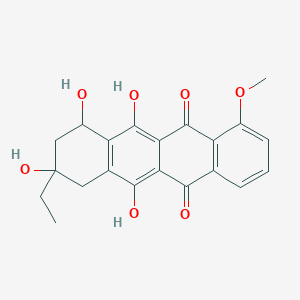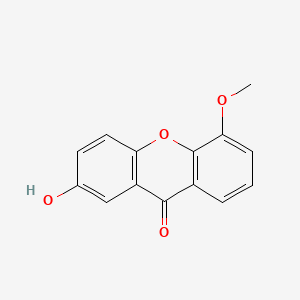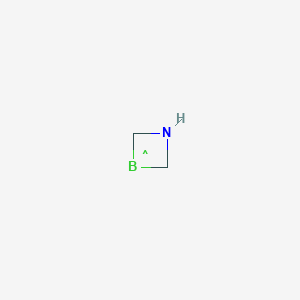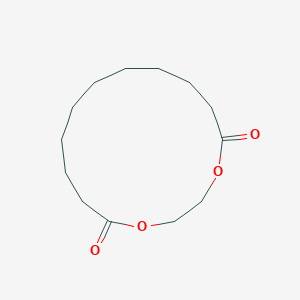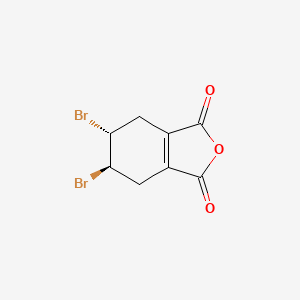
(5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione is a brominated organic compound with a unique structure that includes a tetrahydrobenzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione typically involves the bromination of a suitable precursor. One common method involves the bromination of 4,5,6,7-tetrahydro-2-benzofuran-1,3-dione using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding hydro derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex oxygenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding hydro derivatives.
Oxidation: Formation of oxygenated derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
(5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5R,6R)-5,6-Dichloro-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione: Similar structure but with chlorine atoms instead of bromine.
(5R,6R)-5,6-Diiodo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione: Similar structure but with iodine atoms instead of bromine.
(5R,6R)-5,6-Difluoro-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in (5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione imparts unique reactivity and properties compared to its chloro, iodo, and fluoro analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s chemical behavior and interactions with biological targets.
Eigenschaften
CAS-Nummer |
65322-34-1 |
|---|---|
Molekularformel |
C8H6Br2O3 |
Molekulargewicht |
309.94 g/mol |
IUPAC-Name |
(5R,6R)-5,6-dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H6Br2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h5-6H,1-2H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
YROMNSSYNNDXIF-PHDIDXHHSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CC2=C1C(=O)OC2=O)Br)Br |
Kanonische SMILES |
C1C(C(CC2=C1C(=O)OC2=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



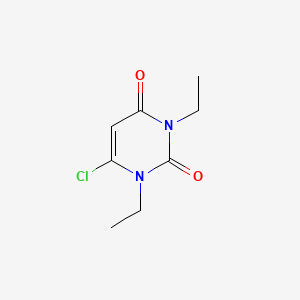
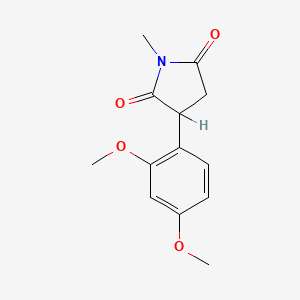
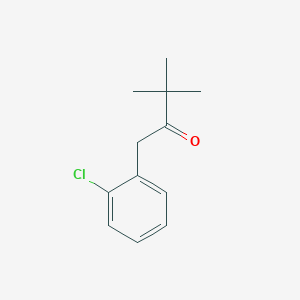
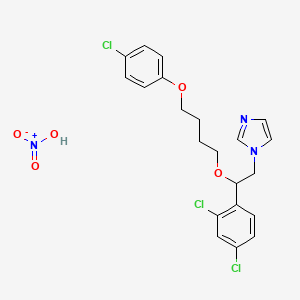
![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)
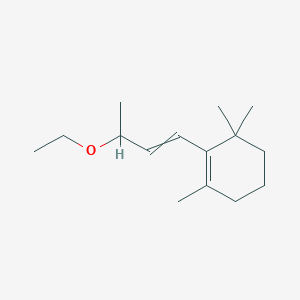
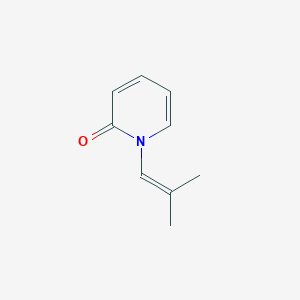
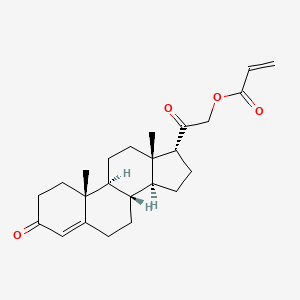
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)
